molecular formula C25H42O B1259090 (5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one

(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one

Cat. No. B1259090
M. Wt: 358.6 g/mol
InChI Key: LMGRIFIYAJHRKP-NMQWMWRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26,27-dinor-5beta-cholestan-24-one is a bile acid.

Scientific Research Applications

Structural Analysis and Derivative Studies

The compound has been a subject of study for its structural properties and derivative formation. For instance, Djigoué et al. (2012) investigated two androsterone derivatives of this compound, highlighting their unique steroid shape and biological implications in androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012). Similarly, Ketuly et al. (2010) explored the crystal structure of a related compound, noting significant differences in the orientations of peripheral groups (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, the compound and its derivatives have been studied for potential therapeutic applications. For example, Zhang et al. (2012) isolated a cardiac aglycone from Periploca sepium Bunge, demonstrating its significance in traditional Chinese medicine (Zhang, Bao, Wu, Yu, & Li, 2012). Moreover, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives, showing promising antimicrobial and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).

Bioactive Compounds and Ligand Development

Research has also focused on the development of bioactive compounds and ligands using this molecule as a base. Ching (2013) synthesized liver X receptor agonists from hydeoxycholic acid, utilizing a similar steroidal scaffold, demonstrating agonist activity toward liver X receptors (Ching, 2013).

properties

Product Name

(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one

Molecular Formula

C25H42O

Molecular Weight

358.6 g/mol

IUPAC Name

(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one

InChI

InChI=1S/C25H42O/c1-17(8-9-18(2)26)21-12-13-22-20-11-10-19-7-5-6-15-24(19,3)23(20)14-16-25(21,22)4/h17,19-23H,5-16H2,1-4H3/t17-,19+,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

LMGRIFIYAJHRKP-NMQWMWRVSA-N

Isomeric SMILES

C[C@H](CCC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

SMILES

CC(CCC(=O)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one
Reactant of Route 2
(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one
Reactant of Route 3
(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one
Reactant of Route 4
Reactant of Route 4
(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one
Reactant of Route 5
(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one
Reactant of Route 6
(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one

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